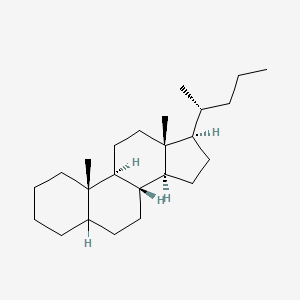

Cholane

Description

Properties

CAS No. |

548-98-1 |

|---|---|

Molecular Formula |

C24H42 |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18?,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI Key |

QSHQKIURKJITMZ-BRPMRXRMSA-N |

SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Isomeric SMILES |

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Modifying the Cholane Core: A Technical Guide to Structure-Activity Relationships and Biological Impact

For Researchers, Scientists, and Drug Development Professionals

The cholane scaffold, the fundamental structure of bile acids, has emerged as a privileged template in drug discovery. Its unique steroidal architecture offers a versatile platform for chemical modifications, leading to the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth exploration of this compound core structure modifications and their profound impact on biological activity, with a focus on the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). This document details synthetic methodologies, presents quantitative biological data, and illustrates the intricate signaling pathways involved.

Modifications of the this compound Core and Side Chain: Synthetic Strategies

The biological activity of this compound derivatives can be finely tuned by introducing modifications at various positions on the steroid nucleus (rings A, B, C, and D) and the C-17 side chain. Key synthetic strategies include:

-

Modifications at the C-3 Position: The hydroxyl group at the C-3 position is a common site for modification. Oxidation to a ketone followed by reduction can be used to invert the stereochemistry from the natural 3α-hydroxyl to the 3β-epimer. Furthermore, the hydroxyl group can be replaced with other functionalities, such as amino groups, to explore novel interactions with target proteins.

-

Modifications at the C-6 Position: Introduction of alkyl groups, such as an ethyl group at the 6α-position, has been a particularly successful strategy in developing potent FXR agonists like obeticholic acid. This modification often enhances the potency of the molecule by providing additional hydrophobic interactions within the ligand-binding pocket of the receptor.

-

Modifications at the C-7 Position: The 7α-hydroxyl group of chenodeoxycholic acid is crucial for FXR activation. Modifications at this position, such as epimerization to the 7β-hydroxyl or oxidation to a ketone, generally lead to a decrease or loss of FXR agonistic activity.

-

Side-Chain Modifications: The length and functionality of the C-17 side chain significantly influence the pharmacological properties of this compound derivatives. Shortening or extending the side chain, as well as introducing different terminal functional groups (e.g., amides, sulfonamides, or other acidic bioisosteres), can alter receptor selectivity and pharmacokinetic profiles. For instance, conjugation with amino acids like glycine and taurine, which occurs naturally, affects the solubility and transport of bile acids.

Biological Impact of this compound Core Modifications

Modifications to the this compound core have a profound impact on a wide range of biological processes, primarily through the modulation of FXR and TGR5. These receptors are key regulators of metabolic, inflammatory, and proliferative pathways.

Farnesoid X Receptor (FXR) Activation

FXR is a nuclear hormone receptor that plays a central role in bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by this compound derivatives can lead to:

-

Metabolic Regulation: FXR activation inhibits the synthesis of bile acids from cholesterol by inducing the expression of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3] This feedback mechanism is crucial for maintaining bile acid homeostasis. FXR activation also influences triglyceride and glucose metabolism.[2]

-

Anti-inflammatory Effects: FXR activation has been shown to exert anti-inflammatory effects in various tissues, including the liver and intestine.[4]

-

Anticancer Activity: Several studies have reported the antiproliferative and pro-apoptotic effects of FXR agonists in various cancer cell lines.[5]

Takeda G Protein-Coupled Receptor 5 (TGR5/GPBAR1) Activation

TGR5 is a cell surface receptor that is also activated by bile acids. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which triggers a variety of downstream signaling events.[6][7] TGR5 activation is associated with:

-

Metabolic Benefits: TGR5 activation in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that improves glucose tolerance.[7]

-

Anti-inflammatory Responses: TGR5 activation in macrophages has been shown to suppress inflammatory responses.[4][8]

-

Neuroprotection: Emerging evidence suggests a potential role for TGR5 activation in neuroprotective signaling pathways.

Quantitative Data on Biological Activity

The following tables summarize the quantitative biological activity of various modified this compound derivatives, providing a basis for understanding structure-activity relationships.

Table 1: FXR Agonist Activity of Modified this compound Derivatives

| Compound | Modification(s) | EC50 (nM) for FXR Activation | Reference(s) |

| Chenodeoxycholic acid (CDCA) | Endogenous Ligand | 9,400 | [9] |

| Obeticholic Acid (OCA) | 6α-ethyl-CDCA | 99 | [9] |

| INT-767 | 6α-ethyl-23(S)-methyl-CDCA | 30 | [9] |

| GW4064 | Non-steroidal agonist | 65 | [8] |

| Cilofexor (GS-9674) | Non-steroidal agonist | 43 | [8] |

| Tropifexor (LJN452) | Non-steroidal agonist | 0.2 | [8] |

Table 2: TGR5 Agonist Activity of Modified this compound Derivatives

| Compound | Modification(s) | EC50 (nM) for TGR5 Activation | Reference(s) |

| Lithocholic acid (LCA) | Endogenous Ligand | 500 - 1,000 | [10] |

| Deoxycholic acid (DCA) | Endogenous Ligand | 1,400 | [10] |

| INT-777 | 6α-ethyl-23(S)-methyl-CDCA-ol | 70 | [11] |

| Betulinic Acid | Triterpenoid | 1,200 | [11] |

| Oleanolic Acid | Triterpenoid | 740 | [11] |

Table 3: Anticancer Activity of Modified this compound Derivatives

| Compound | Modification(s) | Cell Line | IC50 (µM) | Reference(s) |

| Compound 1 | LCA-lipoic acid conjugate | HCT-116 | 22.4 | [5] |

| Compound 2 | LCA-lipoic acid conjugate | HCT-116 | 0.34 | [5] |

| BAP-1 | 3β-amino-cholic acid derivative | PC-3 | 2.5 | [5] |

| BAP-2 | 3β-amino-cholic acid derivative | HeLa | 1.8 | [5] |

| 5-FU (control) | - | HCT-116 | 10.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of 6α-ethyl this compound Derivatives (e.g., Obeticholic Acid)

This protocol is a generalized procedure based on reported syntheses.[12][13][14]

-

Protection of the 3α-hydroxyl and 24-carboxyl groups: The starting bile acid (e.g., chenodeoxycholic acid) is first protected at the 3α-hydroxyl and 24-carboxyl positions. This can be achieved through various methods, such as esterification of the carboxylic acid and formation of a silyl ether or an acetate ester at the hydroxyl group.

-

Oxidation of the 7α-hydroxyl group: The 7α-hydroxyl group is oxidized to a 7-keto group using an oxidizing agent like N-methylmorpholine N-oxide (NMO) in the presence of a catalytic amount of tetrapropylammonium perruthenate (TPAP).

-

Formation of the enolate and alkylation: The 7-keto intermediate is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) to generate the corresponding enolate. This enolate is then reacted with an alkylating agent, such as ethyl iodide, to introduce the 6α-ethyl group.

-

Reduction of the 7-keto group: The 7-keto group is stereoselectively reduced back to a 7α-hydroxyl group using a reducing agent like sodium borohydride in the presence of a cerium(III) chloride (Luche reduction) to favor the formation of the desired epimer.

-

Deprotection: The protecting groups at the 3α-hydroxyl and 24-carboxyl positions are removed under appropriate conditions (e.g., acid or base hydrolysis for esters, fluoride source for silyl ethers) to yield the final 6α-ethylated this compound derivative.

FXR Transactivation Assay (Luciferase Reporter Assay)

This protocol is based on commercially available reporter assay systems and published methodologies.[15][16][17]

-

Cell Culture and Transfection: A suitable host cell line (e.g., HEK293T or HepG2) is cultured in appropriate media. The cells are then transiently or stably transfected with two plasmids: an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

-

Compound Treatment: The transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds or a vehicle control. A known FXR agonist, such as GW4064 or CDCA, is used as a positive control.

-

Cell Lysis and Luciferase Activity Measurement: After an incubation period (typically 24 hours), the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

-

Data Analysis: The fold induction of luciferase activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells. The EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[18]

TGR5 Activation Assay (cAMP Assay)

This protocol is based on commercially available cAMP assay kits and published methods.[10][19][20]

-

Cell Culture: A cell line endogenously expressing TGR5 (e.g., CHO-K1 or specific myeloid cell lines) or a cell line stably transfected with a TGR5 expression vector is cultured in appropriate media.

-

Compound Treatment: The cells are seeded into 96-well plates and pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP. The cells are then treated with various concentrations of the test compounds or a vehicle control. A known TGR5 agonist, such as lithocholic acid (LCA) or a specific synthetic agonist, is used as a positive control.

-

cAMP Measurement: After a short incubation period (typically 15-30 minutes), the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of cAMP in each well is determined from a standard curve. The fold increase in cAMP production is calculated relative to the vehicle-treated cells. EC50 values are determined by fitting the dose-response data to a sigmoidal curve.[21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: FXR Signaling Pathway Activation.

References

- 1. Chemoenzymatic Synthesis of C6-Modified Sugar Nucleotides To Probe the GDP-d-Mannose Dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bile acids and their receptors: modulators and therapeutic targets in liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bile Acids and GPBAR-1: Dynamic Interaction Involving Genes, Environment and Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Therapeutic Opportunities of GPBAR1 in Cholestatic Diseases [frontiersin.org]

- 8. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luciferase Assay System Protocol [worldwide.promega.com]

- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. research.rug.nl [research.rug.nl]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]

- 19. revvity.com [revvity.com]

- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 21. youtube.com [youtube.com]

The Evolving Landscape of Cholane Derivatives: A Technical Guide to Novel Discoveries from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of natural products continues to be a profound source of inspiration for novel therapeutic agents. Among these, the cholane scaffold, a fundamental component of bile acids, has emerged as a privileged structure in drug discovery. Recent advancements in analytical techniques and bioactivity screening have led to the isolation and characterization of a diverse array of novel this compound and cholestane derivatives from various natural sources. These discoveries have unveiled promising pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial and herbicidal, opening new avenues for drug development.

This technical guide provides an in-depth overview of recently discovered this compound derivatives, with a focus on their natural sources, biological activities, and the experimental methodologies employed in their investigation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.

Newly Discovered this compound and Cholestane Derivatives and Their Bioactivities

A significant number of novel this compound and cholestane derivatives have been recently identified, primarily from plant sources. The genus Ypsilandra has proven to be a particularly rich reservoir of these compounds.

Cholestane Derivatives from Ypsilandra thibetica

Phytochemical investigations of Ypsilandra thibetica have yielded a series of structurally unique cholestane glycosides with notable biological activities.

-

Cytotoxic, Anti-inflammatory, and Anti-angiogenic Cholestane Glycosides: Five new cholestane derivatives were isolated from Y. thibetica, with one compound demonstrating anti-angiogenic activity in a zebrafish embryo model. The cytotoxic and anti-inflammatory potential of these compounds were also evaluated.

-

23-Spirocholestane Derivatives as Plant Root Growth Inhibitors: In a separate study focusing on bioactivity-guided isolation, eighteen 23-spirocholestane derivatives, including twelve new compounds, were identified from Y. thibetica. These compounds exhibited significant inhibitory effects on the root growth of Arabidopsis thaliana, suggesting their potential as bioherbicides. Transcriptome analysis indicated that their mechanism of action involves the modulation of ethylene and auxin signaling pathways.

Synthetic Antimicrobial Guanidino-Cholane Derivatives

In addition to natural isolates, synthetic modifications of the this compound scaffold have yielded potent bioactive molecules. A notable example is a novel guanidino-cholane derivative synthesized from bile acids, which has demonstrated significant antimicrobial properties.

Table 1: Quantitative Bioactivity Data for Novel this compound and Cholestane Derivatives

| Compound Class | Specific Compound(s) | Natural Source / Synthesis | Biological Activity | Quantitative Data | Citation(s) |

| 23-Spirocholestane Derivatives | Compounds 1, 2, 3/4, 5/6 | Ypsilandra thibetica | Plant Root Growth Inhibition | EC50: 18.01, 26.83, 9.13, 6.89 µM | |

| Guanidino-Cholane Derivative | 3α-hydroxy-23-guanidino-5β-cholane | Synthetic | Antimicrobial | MIC: S. aureus 12.5 µM, B. subtilis 5 µM, M. smegmatis 50 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the discovery and evaluation of novel this compound derivatives.

Isolation and Purification of Cholestane Derivatives from Ypsilandra thibetica

The isolation of cholestane derivatives from Y. thibetica typically involves a multi-step chromatographic process.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound derivatives.

-

Extraction: The air-dried and powdered whole plants of Ypsilandra thibetica are extracted with 70% aqueous ethanol at room temperature.

-

Partitioning: The resulting extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

-

Macroporous Resin Chromatography: The n-BuOH fraction is subjected to a macroporous resin column, eluting with a gradient of ethanol in water to yield several fractions.

-

Silica Gel Chromatography: The bioactive fractions are further separated on a silica gel column using a gradient solvent system (e.g., chloroform-methanol).

-

ODS Chromatography: Subsequent purification is performed on an octadecylsilylated (ODS) silica gel column with a methanol-water gradient.

-

Semi-preparative HPLC: Final purification of individual compounds is achieved using semi-preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structures of the isolated compounds are determined by comprehensive spectroscopic analyses, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and HRESIMS.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. 50 µL of cell culture medium is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Inhibition Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Anti-angiogenic Assay (Zebrafish Model)

The zebrafish embryo model is a powerful in vivo system for evaluating angiogenesis.

-

Embryo Collection and Treatment: Transgenic zebrafish embryos with fluorescent blood vessels (e.g., Tg(fli1a:EGFP)) are collected and placed in 24-well plates at 24 hours post-fertilization (hpf). The embryos are then exposed to different concentrations of the test compounds.

-

Imaging: At 72 hpf, the embryos are anesthetized with tricaine and imaged using a fluorescence microscope.

-

Analysis: The formation of the sub-intestinal vessels (SIVs) is observed. Anti-angiogenic activity is determined by the inhibition of SIV formation compared to the control group. Quantitative analysis can be performed by measuring the total length or number of branches of the SIVs.

Signaling Pathways Modulated by this compound Derivatives

The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Some cholestane derivatives have been shown to exert their cytotoxic effects by modulating this pathway.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

VEGF Signaling Pathway in Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key driver of angiogenesis. The anti-angiogenic effects of certain this compound derivatives are attributed to the inhibition of this pathway.

Caption: VEGF signaling pathway and its inhibition.

Ethylene and Auxin Signaling in Plants

The herbicidal activity of 23-spirocholestane derivatives is linked to their interference with ethylene and auxin signaling, two critical hormonal pathways regulating plant growth and development.

Ethylene Signaling Pathway

The A/B Ring Fusion: A Stereochemical Fulcrum in Cholane-Based Drug Discovery

An In-depth Technical Guide on the Significance of 5α- and 5β-Cholane Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical orientation of the A/B ring junction in the cholane scaffold, giving rise to 5α (trans) and 5β (cis) isomers, represents a critical determinant of biological activity and therapeutic potential. This technical guide provides a comprehensive overview of the profound impact of this stereochemical difference on the physicochemical properties, receptor interactions, and metabolic stability of this compound-based molecules. We delve into the distinct three-dimensional structures of 5α- and 5β-cholanes and explore how these differences translate into differential engagement with key nuclear receptors, such as the Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of these stereoisomers are provided, alongside a quantitative comparison of their activities. Furthermore, we visualize the downstream signaling consequences of this stereochemical dichotomy using Graphviz diagrams, offering a clear perspective for rational drug design and development in the context of metabolic and inflammatory diseases.

Introduction: The Structural Dichotomy of 5α- and 5β-Cholane

The this compound skeleton, a C24 steroid, forms the backbone of a diverse array of biologically significant molecules, most notably bile acids. The fusion of the A and B rings can occur in two distinct stereochemical arrangements: a trans fusion, resulting in the planar 5α-cholane (also known as allothis compound), and a cis fusion, leading to the bent 5β-cholane structure.[1][2][3] This seemingly subtle difference in the three-dimensional architecture has profound implications for how these molecules interact with their biological targets.[2]

The 5α configuration imparts a relatively flat, rigid structure to the steroid nucleus. In contrast, the 5β configuration introduces a significant bend of approximately 90 degrees between the A and B rings, resulting in a more compact and kinked overall shape.[2] This fundamental structural divergence influences key physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of this compound derivatives.[1][4] The stereochemistry at the C-5 position is a pivotal factor in drug design, dictating receptor binding affinity, selectivity, and the metabolic fate of steroidal drug candidates.[2]

Physicochemical and Biological Activity Data

The stereochemistry of the A/B ring junction significantly impacts the physicochemical properties and biological activities of this compound derivatives. The following tables summarize key data for representative 5α- and 5β-cholane compounds.

Table 1: Physicochemical Properties of 5α- and 5β-Cholane Derivatives

| Property | 5α-Cholestane-3β-ol | 5β-Cholestan-3α-ol | Reference |

| Melting Point (°C) | Slightly higher than 5β-isomer | Lower than 5α-isomer | [1] |

| Enthalpy of Fusion | Slightly larger than 5β-isomer | Smaller than 5α-isomer | [1] |

| Heat Capacity | To some extent larger than 5β-isomer | Lower than 5α-isomer | [1] |

| Overall Skeletal Structure | Planar | Bent | [1][2] |

Table 2: Comparative Biological Activity of 5α- and 5β-Bile Acid Derivatives

| Compound | Receptor | Assay | EC50 / Activity | Reference |

| Chenodeoxycholic Acid (CDCA) (5β) | FXR | Reporter Gene Assay | Potent Agonist | [5][6] |

| Allocholic Acid (5α) | FXR | Not specified | Lower activity than 5β-isomers | [7] |

| Lithocholic Acid (LCA) (5β) | TGR5 | cAMP Assay | Most potent natural agonist | [8][9] |

| Deoxycholic Acid (DCA) (5β) | TGR5 | cAMP Assay | Potent Agonist | [8][9] |

| Cholic Acid (CA) (5β) | TGR5 | cAMP Assay | Agonist | [8][9] |

| Ursodeoxycholic Acid (UDCA) (5β) | TGR5 | cAMP Assay | Weak Agonist/No activity | [8][10] |

| 5β-scymnol | TGR5 | Intracellular Ca2+ Assay | Potent Agonist | [10] |

| 5β-scymnol sulfate | TGR5 | Intracellular Ca2+ Assay | Potent Agonist | [10] |

Experimental Protocols

Synthesis of 5α-Cholane Derivatives (Allo-Bile Acids)

A general method for the preparation of allo-bile acids from their more abundant 5β-isomers involves a three-step process:[7]

-

Selective C-3 Oxidation: The 3α-hydroxyl group of the starting 5β-bile acid is selectively oxidized to a ketone.

-

IBX Dehydrogenation: The resulting 3-keto-5β-steroid is treated with 2-iodoxybenzoic acid (IBX) to introduce a double bond, forming a Δ⁴-3-keto intermediate.

-

Stereoselective Reduction: The Δ⁴-double bond is then stereoselectively reduced to yield the 5α-configuration.

Example Protocol: Synthesis of Allocholic Acid from Cholic Acid [7][11]

-

Step 1: Oxidation of Methyl Cholate. To a solution of methyl cholate in an appropriate solvent, an oxidizing agent such as pyridinium chlorochromate (PCC) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The crude product, methyl 3-oxo-7α,12α-dihydroxy-5β-cholanoate, is then purified by column chromatography.

-

Step 2: Dehydrogenation. The 3-keto derivative is dissolved in a suitable solvent (e.g., DMSO) and treated with IBX. The reaction mixture is heated to facilitate the formation of the Δ⁴-enone. After completion, the reaction is quenched, and the product, methyl 7α,12α-dihydroxy-3-oxo-chol-4-en-24-oate, is extracted and purified.

-

Step 3: Reductive Allomerization. The purified Δ⁴-enone is dissolved in a mixture of liquid ammonia and an appropriate solvent. Lithium metal is added portion-wise until a persistent blue color is observed. The reaction is then quenched with a proton source (e.g., ammonium chloride). This step reduces the double bond and establishes the 5α-stereochemistry.

-

Step 4: Reduction of the 3-Keto Group. The resulting 3-oxo-5α-cholanoate is reduced using a stereoselective reducing agent, such as K-Selectride, to yield the 3α-hydroxyl group of allocholic acid methyl ester.

-

Step 5: Saponification. The methyl ester is hydrolyzed using a base (e.g., KOH in methanol) to afford allocholic acid.

Synthesis of 5β-Cholane Derivatives

The synthesis of 5β-cholane derivatives often starts from readily available 5β-bile acids like cholic acid or chenodeoxycholic acid.[12][13][14]

Example Protocol: Synthesis of 5β-Cholestane-3α,7α,12α-triol from Cholic Acid [14]

-

Step 1: Esterification. Cholic acid is first converted to its methyl ester by reaction with methanol in the presence of an acid catalyst.

-

Step 2: Grignard Reaction. The methyl cholate is then reacted with an excess of a suitable Grignard reagent (e.g., methylmagnesium bromide) to extend the side chain and introduce a hydroxyl group at C-24. This reaction typically yields the desired 5β-cholestane-3α,7α,12α,24-tetrol.

-

Step 3: Deoxygenation of C-24 Hydroxyl Group. The C-24 hydroxyl group can be removed through a variety of methods, such as conversion to a tosylate followed by reduction with lithium aluminum hydride, to yield 5β-cholestane-3α,7α,12α-triol.

NMR Spectroscopic Differentiation of 5α- and 5β-Isomers

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between 5α- and 5β-cholane stereoisomers.[15][16][17]

-

¹H NMR: The chemical shift and coupling constants of the protons in ring A are particularly informative. In 5β-isomers, the A/B ring junction creates a more folded structure, leading to distinct shielding and deshielding effects on the ring A protons compared to the more planar 5α-isomers. The signal for the C-19 methyl protons is also a key indicator, often appearing at a different chemical shift in the two isomers.[15][16]

-

¹³C NMR: The chemical shifts of the carbon atoms in and around the A/B ring junction (C-5, C-10, and the carbons of ring A) are highly sensitive to the stereochemistry. The more strained cis-fusion in 5β-isomers generally results in upfield shifts for several carbons compared to their 5α-counterparts due to gamma-gauche effects.[15]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed sample of the purified steroid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural elucidation, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, should be performed.

-

Spectral Analysis:

-

¹H Spectrum: Analyze the chemical shifts and coupling patterns of the signals, particularly in the upfield region for the ring protons and methyl groups.

-

¹³C Spectrum: Compare the chemical shifts of the key carbons (C-1 to C-10 and C-19) with established data for 5α- and 5β-steroids.

-

2D Spectra: Use the correlation peaks in the 2D spectra to unambiguously assign all proton and carbon signals and confirm the stereochemical arrangement.

-

Farnesoid X Receptor (FXR) Activation Assay (Cell-Based Reporter Gene Assay)

This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.

-

Co-transfect the cells with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Compound Treatment:

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with various concentrations of the test compounds (5α- and 5β-cholane derivatives) and a known FXR agonist (e.g., GW4064) as a positive control. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay kit.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

TGR5 Activation Assay (cAMP Measurement)

This assay determines the ability of a compound to activate TGR5, a Gαs-coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).

-

Cell Culture:

-

Culture cells endogenously expressing TGR5 or a cell line stably transfected with a TGR5 expression vector (e.g., CHO-K1 or HEK293).

-

-

Compound Treatment:

-

Plate the cells in a multi-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with various concentrations of the test compounds and a known TGR5 agonist (e.g., INT-777) as a positive control.

-

-

cAMP Measurement:

-

After a short incubation period (e.g., 15-30 minutes), lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the cell lysates.

-

Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Signaling Pathways and Stereochemical Influence

The differential shapes of 5α- and 5β-cholane derivatives lead to distinct interactions with nuclear and cell surface receptors, thereby triggering different downstream signaling cascades.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[18][19] The more bent structure of 5β-bile acids, such as chenodeoxycholic acid (CDCA), allows for a snug fit into the ligand-binding pocket of FXR, leading to potent activation.[5] In contrast, the flatter 5α-bile acids are generally weaker FXR agonists.[7]

TGR5 Signaling

TGR5 is a G-protein coupled receptor that is activated by bile acids and is involved in energy expenditure, glucose homeostasis, and inflammation.[9][20][21] The hydrophobicity and structure of the bile acid are key determinants of TGR5 activation, with the secondary 5β-bile acid lithocholic acid (LCA) being the most potent endogenous agonist.[8][9] The precise influence of the 5α versus 5β stereochemistry on TGR5 activation is an area of active research, but the overall shape and substituent positioning dictated by the A/B ring fusion are critical for effective receptor engagement.

Conclusion and Future Directions

The stereochemistry at the C-5 position of the this compound nucleus is a fundamental determinant of biological function. The distinct three-dimensional shapes of 5α- and 5β-cholane derivatives lead to differential interactions with key metabolic regulators like FXR and TGR5. This guide has provided a framework for understanding these differences, from their physicochemical properties to their impact on cellular signaling. For drug development professionals, a thorough understanding and strategic manipulation of the A/B ring fusion stereochemistry are paramount for designing novel, potent, and selective therapeutics for a range of metabolic and inflammatory disorders. Future research should focus on a more systematic quantitative comparison of 5α- and 5β-cholane derivatives to build a comprehensive structure-activity relationship database. Furthermore, exploring the "ent-steroid" approach, using enantiomeric steroids, could provide deeper insights into receptor-mediated versus non-receptor-mediated effects, further refining our understanding of this compound stereochemistry in drug action.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TGR5 Signaling in Hepatic Metabolic Health | MDPI [mdpi.com]

- 10. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New bile alcohols--synthesis of 5beta-cholestane-3alpha, 7alpha, 25-triol and 5beta-cholestane-3alpha, 7alpha, 25-24 (14C)-triol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of biological precursors of cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 20. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Cholane Backbone: A Privileged Scaffold for Combinatorial Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics is an ever-evolving challenge, demanding innovative strategies to explore vast chemical spaces efficiently. Combinatorial chemistry, a powerful tool for the rapid synthesis of large, diverse compound libraries, has revolutionized this landscape. Within this paradigm, the selection of a suitable molecular scaffold is paramount. The cholane backbone, a fundamental component of bile acids, has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, conformational pre-organization, and facile functionalization, making it an ideal starting point for the construction of combinatorial libraries targeting a range of therapeutic targets.

This technical guide provides a comprehensive overview of the utilization of the this compound backbone as a scaffold for combinatorial chemistry. It delves into the synthetic methodologies for scaffold modification, showcases quantitative data on the biological activities of derived compounds, and provides detailed experimental protocols for key reactions. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the application of this compound-based libraries in drug discovery.

The this compound Scaffold: A Foundation for Diversity

The this compound ring system, a tetracyclic hydrocarbon structure, provides a rigid and well-defined three-dimensional framework. This inherent rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The steroidal nature of the this compound backbone also imparts favorable physicochemical properties, such as membrane permeability, which is crucial for oral bioavailability.[2]

The true power of the this compound scaffold in combinatorial chemistry lies in its numerous addressable positions for chemical modification. The core ring structure and the flexible side chain offer multiple sites for the introduction of a wide array of functional groups, enabling the generation of libraries with significant chemical diversity. This "diversity-oriented synthesis" (DOS) approach allows for the exploration of a broad chemical space around the central this compound core.[3]

Key Therapeutic Targets: FXR and GP-BAR1

A significant focus of combinatorial libraries based on the this compound scaffold has been the modulation of the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GP-BAR1, also known as TGR5).[1][4] Both receptors play crucial roles in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses, making them attractive targets for the treatment of metabolic and inflammatory diseases.[5][6]

The natural ligands for these receptors are bile acids, which themselves are this compound derivatives. This provides a strong rationale for using the this compound backbone as a starting point for designing novel agonists, antagonists, and allosteric modulators with improved potency, selectivity, and pharmacokinetic profiles.[7]

Generating Diversity: Functionalization of the this compound Backbone

The generation of diverse this compound-based libraries involves a variety of chemical transformations at different positions of the scaffold. Key functionalization strategies include:

-

Modifications of the Hydroxyl Groups: The native hydroxyl groups at positions C3, C7, and C12 are common handles for derivatization. These can be esterified, etherified, or oxidized to ketones, which can then be further modified.[8]

-

Alkylation of the Steroid Nucleus: Introduction of alkyl groups, such as an ethyl group at the C6 position, has been shown to significantly impact the biological activity of this compound derivatives.[1]

-

Side Chain Modifications: The C-24 carboxylic acid on the side chain is a versatile point for modification. It can be converted to amides, esters, or reduced to an alcohol. The side chain can also be shortened or elongated.[1][4]

-

Sulfation: The addition of a sulfate group, particularly on the side chain, can dramatically alter the compound's properties and biological activity.[4]

Quantitative Data on this compound-Based Compounds

The following tables summarize quantitative data for representative this compound derivatives, highlighting their activity towards FXR and GP-BAR1.

| Compound Name | Modification(s) on this compound Scaffold | Target(s) | EC50 (µM) | Reference(s) |

| 7α-hydroxy-5β-cholan-24-sulfate | Hydroxylation at C7, Sulfation at C24 | FXR | 1.2 | [1][4] |

| 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol (EUDCOH) | Ethyl group at C6, Hydroxylation at C3 and C7, Reduction of C24-acid to alcohol | GP-BAR1 | 1.03 | [1][4] |

| 6α-ethyl-3α, 7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH) | Ethyl group at C6, Hydroxylation at C3 and C7, Side chain shortening and reduction | FXR/GP-BAR1 | 2 (FXR) | [5] |

| INT-767 | 6α-ethyl, 23-sulfate on a nor-cholane side chain | FXR/GP-BAR1 | 0.03 (FXR), 0.63 (TGR5) | [8] |

Table 1: Biological Activity of Key this compound Derivatives.

| Compound ID | Scaffold Modification | R1 (Side Chain) | FXR EC50 (µM) | GP-BAR1 EC50 (µM) |

| 1 | 6β-ethyl | -CH(CH₃)CH₂CH₂COOH | 0.2 | >10 |

| 2 | 6β-ethyl | -CH(CH₃)CH₂CH₂CH₂OH | >10 | 1.03 |

| 3 | 6α-ethyl, 23-ol | -CH(CH₃)CH₂CH₂OH | 2.0 | Not Reported |

| 4 | 7-oxo | -CH(CH₃)CH₂CH₂CONH(CH₂)₂SO₃H | 5.5 | >10 |

| 5 | 3-deoxy, 7-oxo | -CH(CH₃)CH₂CH₂COOH | 0.9 | >10 |

Table 2: Structure-Activity Relationship (SAR) of a Sample this compound-Based Library. (Data is illustrative and compiled from multiple sources for demonstration purposes).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of this compound-based compounds.

General Procedure for the Synthesis of 6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-ol (NorECDCOH)

This protocol is a representative example of how the this compound scaffold can be modified to generate novel derivatives. The synthesis involves a Grignard reaction to introduce the ethyl group, followed by side-chain degradation and reduction.[9]

Step 1: Grignard Reaction for C6-Ethylation

-

To a solution of a suitable 3α,7α-dihydroxy-6-oxo-5β-cholanic acid derivative in anhydrous THF at 0 °C under an argon atmosphere, add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, 3 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the 6-ethylated this compound derivative.

Step 2: Side-Chain Degradation (Illustrative One-Carbon Shortening)

A common method for shortening the bile acid side chain by one carbon is the "second order" Beckmann rearrangement of the corresponding C24-formylated bile acid.[10]

-

Treat the formylated bile acid with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid to yield the 24-nor-23-nitrile.

-

Perform alkaline hydrolysis of the nitrile to obtain the corresponding 24-nor-bile acid.

Step 3: Reduction of the Carboxylic Acid to an Alcohol

-

To a solution of the 24-nor-bile acid in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄, 2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to yield the desired 24-nor-cholan-23-ol.

General Procedure for Sulfation of a this compound Derivative

Sulfation is a key modification to enhance the hydrophilicity and alter the biological activity of this compound derivatives.[4]

-

Dissolve the this compound derivative with a free hydroxyl group in anhydrous pyridine.

-

Add sulfur trioxide pyridine complex (3 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by chromatography (e.g., on a C18 reverse-phase column) to obtain the sulfated this compound derivative.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of FXR and GP-BAR1, key targets for this compound-based combinatorial libraries.

Experimental Workflows

The following diagram illustrates a general workflow for the solid-phase synthesis of a this compound-based combinatorial library.

Conclusion

The this compound backbone represents a highly versatile and privileged scaffold for the application of combinatorial chemistry in drug discovery. Its inherent structural features, coupled with the numerous possibilities for chemical modification, have enabled the generation of diverse libraries of compounds with significant biological activities, particularly as modulators of FXR and GP-BAR1. The continued exploration of diversity-oriented synthesis strategies centered on the this compound scaffold holds great promise for the discovery of novel therapeutic agents for a wide range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the power of the this compound backbone in their drug development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bile acid sulfates. III. Synthesis of 7- and 12-monosulfates of bile acids and their conjugates using a sulfur trioxide-triethylamine complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benign Synthesis of Thiazolo-androstenone Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents | MDPI [mdpi.com]

- 8. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. Effect of complete sulfation of bile acids on bile formation: role of conjugation and number of sulfate groups - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Cholane-Based and Related Steroids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the biosynthetic pathways of cholane-based steroids and their precursors. It covers the core enzymatic steps from cholesterol, details the regulatory mechanisms, presents quantitative data on enzyme kinetics, and outlines key experimental protocols for studying steroidogenesis.

The Foundational Pathway: From Cholesterol to Steroid Precursors

All steroid hormones are derived from cholesterol. The biosynthesis of cholesterol itself is a complex process (the mevalonate pathway) that begins with acetyl-CoA.[1] Once synthesized, cholesterol serves as the primary substrate for all steroidogenic pathways in tissues such as the adrenal glands, gonads, and placenta.[2][3]

The Rate-Limiting Step: Cholesterol Transport into Mitochondria

The initial and rate-limiting step in steroidogenesis is the transport of cholesterol from the outer mitochondrial membrane (OMM) to the inner mitochondrial membrane (IMM), where the first enzyme of the pathway, Cytochrome P450scc (CYP11A1), is located.[3][4] This transport across the aqueous intermembrane space is an actively regulated process. The Steroidogenic Acute Regulatory (StAR) protein plays a critical role by facilitating this transfer.[4][5] The action of StAR is the primary target of acute regulation by trophic hormones, which rapidly increase steroid production by enhancing cholesterol availability to CYP11A1.[2]

Conversion of Cholesterol to Pregnenolone

Once at the inner mitochondrial membrane, cholesterol is converted to pregnenolone by CYP11A1 (also known as cholesterol side-chain cleavage enzyme or P450scc).[3][6] This irreversible reaction involves three sequential oxidations of the cholesterol side chain, consuming three molecules of NADPH and three molecules of O₂, ultimately cleaving the side chain to produce pregnenolone (a C21 steroid) and isocaproic aldehyde.[7] Pregnenolone is the universal precursor from which all other steroid hormones are synthesized.[3]

Core Biosynthetic Pathways

From pregnenolone, the pathways diverge to produce five major classes of steroid hormones: progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. These transformations are catalyzed by enzymes from either the cytochrome P450 (CYP) or hydroxysteroid dehydrogenase (HSD) families.[3]

The key branching point involves the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴ isomerase (3β-HSD) , which converts Δ⁵-hydroxysteroids (like pregnenolone) into Δ⁴-ketosteroids (like progesterone).[8] Another critical enzyme, CYP17A1 , possesses dual activities: a 17α-hydroxylase activity, which is essential for glucocorticoid synthesis, and a 17,20-lyase activity, which is required for the production of androgens.[9]

References

- 1. uniprot.org [uniprot.org]

- 2. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Biology, Biochemistry, and Physiology of Human Steroidogenesis and Its Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human cytochrome P450 11B2 produces aldosterone by a processive mechanism due to the lactol form of the intermediate 18-hydroxycorticosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. academic.oup.com [academic.oup.com]

- 8. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. CYP17A1 - Wikipedia [en.wikipedia.org]

In Silico Prediction of Cholane Derivative Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholane derivatives, a class of steroids derived from bile acids, have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Their ability to modulate key signaling pathways involved in metabolism, inflammation, and cancer has garnered significant interest. This technical guide provides an in-depth overview of the in silico methodologies used to predict the bioactivity of this compound derivatives, offering a roadmap for researchers to accelerate the identification and optimization of novel therapeutic agents. The guide focuses on the primary molecular targets, Farnesoid X Receptor (FXR) and G-protein coupled bile acid receptor 1 (TGR5), and explores the prediction of anticancer activity.

Key Molecular Targets and Signaling Pathways

This compound derivatives primarily exert their effects through the activation of two key receptors: FXR and TGR5. Understanding their respective signaling pathways is crucial for interpreting in silico predictions and designing targeted therapies.

Farnesoid X Receptor (FXR) Signaling

FXR, a nuclear receptor, plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1] Upon activation by bile acids, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2]

Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5, a G-protein coupled receptor, is activated by bile acids and mediates various metabolic and anti-inflammatory effects.[3][4] Ligand binding to TGR5 activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] Increased cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), leading to downstream signaling cascades that influence energy expenditure, glucose homeostasis, and inflammation.[3][4][5]

In Silico Bioactivity Prediction Workflow

A typical in silico workflow for predicting the bioactivity of this compound derivatives involves several key steps, from initial structure preparation to detailed molecular dynamics simulations and ADMET profiling.

References

Synthetic Cholane Compounds: A Technical Guide to Preliminary Cytotoxicity Screening

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of synthetic cholane compounds. This compound compounds, based on the steroid skeleton of bile acids, represent a promising class of molecules for the development of novel anticancer agents. This document details their cytotoxic activity against various cancer cell lines, outlines the experimental protocols for assessing this activity, and elucidates the potential signaling pathways through which they induce cell death.

Quantitative Cytotoxicity Data

The cytotoxic effects of various synthetic this compound compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting biological or biochemical functions. The following tables summarize the reported IC50 values for several synthetic this compound derivatives.

| Compound ID | Parent Bile Acid | Cancer Cell Line | IC50 (µM) | Reference |

| HS-1199 | Chenodeoxycholic acid (CDCA) | HT-29 (Colon) | Potent Inhibition | [1] |

| HS-1200 | Chenodeoxycholic acid (CDCA) | HT-29 (Colon) | Potent Inhibition | [1] |

| HS-1030 | Ursodeoxycholic acid (UDCA) | HT-29 (Colon) | Weak Inhibition | [1] |

| HS-1183 | Ursodeoxycholic acid (UDCA) | HT-29 (Colon) | Weak Inhibition | [1] |

| HS-1183 | Ursodeoxycholic acid (UDCA) | SiHa (Cervical) | Significant Inhibition | [2] |

| HS-1199 | Chenodeoxycholic acid (CDCA) | SiHa (Cervical) | Significant Inhibition | [2] |

| HS-1200 | Chenodeoxycholic acid (CDCA) | SiHa (Cervical) | Significant Inhibition | [2] |

| 7b | 3α,7β-dihydroxy-5β-cholan-24-amide derivative | KMS-11 (Multiple Myeloma) | 8.5 - 31.4 | [3] |

| 7c | 3α,7α-dihydroxy-5β-cholan-24-amide derivative | KMS-11 (Multiple Myeloma) | 8.5 - 31.4 | [3] |

| 7b | 3α,7β-dihydroxy-5β-cholan-24-amide derivative | GBM (Glioblastoma Multiforme) | 8.5 - 31.4 | [3] |

| 7c | 3α,7α-dihydroxy-5β-cholan-24-amide derivative | GBM (Glioblastoma Multiforme) | 8.5 - 31.4 | [3] |

| 7b | 3α,7β-dihydroxy-5β-cholan-24-amide derivative | HCT-116 (Colon) | 8.5 - 31.4 | [3] |

| 7c | 3α,7α-dihydroxy-5β-cholan-24-amide derivative | HCT-116 (Colon) | 8.5 - 31.4 | [3] |

| Compound 4 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |

| Compound 5 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |

| Compound 6 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |

| Compound 7 | Cholic Acid Derivative | HCT116 (Colon) | 21.32 - 28.90 | [4] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of synthetic this compound compound cytotoxicity.

Cell Culture

Human cancer cell lines, such as HT-29 (colon), SiHa (cervical), KMS-11 (multiple myeloma), GBM (glioblastoma multiforme), and HCT-116 (colon), are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthetic this compound compounds for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the synthetic this compound compounds at their respective IC50 concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This technique can be used to investigate the effect of synthetic this compound compounds on the expression levels of proteins involved in cell cycle regulation and apoptosis.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cyclin D1, Cdk4, p21, Bax, PARP, JNK, NF-κB).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in this compound Compound-Induced Cytotoxicity

Synthetic this compound compounds have been shown to induce apoptosis and inhibit cell proliferation through the modulation of several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Caption: A typical workflow for the in vitro cytotoxicity screening of synthetic this compound compounds.

Caption: Apoptosis induction by synthetic this compound compounds via JNK, NF-κB, and mitochondrial pathways.[2]

Synthetic bile acid derivatives have been shown to induce apoptosis in human cervical carcinoma cells through the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB).[2] This activation, along with an increased expression of the pro-apoptotic protein Bax, leads to downstream events such as the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death.[2]

Caption: Synthetic this compound compounds induce G1 phase cell cycle arrest in cancer cells.[1]

In human colon cancer cells, synthetic bile acid derivatives have been observed to cause an arrest of the cell cycle at the G1 phase.[1] This is achieved through the upregulation of the Cdk inhibitor p21WAF1/CIP1 in a p53-independent manner, and the downregulation of various cyclins (D1, E, A) and cyclin-dependent kinases (Cdk2, Cdk4, Cdk6).[1] This leads to a decrease in the phosphorylation of the retinoblastoma protein (pRb), which in turn enhances its binding to the transcription factor E2F-1, preventing the transition from the G1 to the S phase of the cell cycle.[1]

Conclusion

Synthetic this compound compounds have demonstrated significant cytotoxic and pro-apoptotic activities against a variety of cancer cell lines. Their mechanisms of action appear to involve the induction of both apoptosis, through pathways involving JNK and NF-κB activation, and cell cycle arrest at the G1 phase. These findings underscore the potential of synthetic this compound derivatives as a promising scaffold for the development of novel anticancer therapeutics. Further preclinical and in vivo studies are warranted to fully elucidate their therapeutic potential and safety profiles.

References

- 1. Synthetic bile acid derivatives inhibit cell proliferation and induce apoptosis in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic bile acid derivatives induce apoptosis through a c-Jun N-terminal kinase and NF-kappaB-dependent process in human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of bile acid derivatives and in vitro cytotoxic activity with pro-apoptotic process on multiple myeloma (KMS-11), glioblastoma multiforme (GBM), and colonic carcinoma (HCT-116) human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of bile acid derivatives and their activity against colon cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Provenance of Cholane Compounds in Marine Life: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The marine biosphere presents a vast and largely untapped reservoir of chemical diversity, offering novel molecular scaffolds with significant potential for pharmacological development. Among these are the cholane compounds, a class of steroids characterized by a C24 this compound skeleton. While their presence in marine organisms is documented, their ultimate origin—whether through endogenous biosynthesis, dietary accumulation, or microbial symbiosis—has been a subject of ongoing investigation. This technical guide provides an in-depth exploration of the current understanding of the origins of this compound compounds in marine organisms, with a focus on microbial biosynthesis, analytical methodologies for their identification, and their potential biological significance.

The Microbial Origin of this compound Derivatives in the Marine Environment

Recent evidence strongly points towards marine bacteria as significant producers of this compound derivatives, particularly bile acids such as cholic acid and deoxycholic acid.[1][2][3] This discovery shifts the paradigm from assuming a purely endogenous or dietary origin in marine invertebrates to recognizing the pivotal role of their associated microbial communities.

Several bacterial taxa isolated from marine environments have been demonstrated to synthesize these compounds. Strains of Streptomyces, Myroides, Donghaeana, and Hasllibacter are among the identified producers.[1][2][3][4] The marine bacterium Myroides sp. strain SM1, for instance, has been shown to possess a biosynthetic pathway to convert cholesterol into cholic acid.[3] This finding is crucial as it establishes a clear metabolic link from a common precursor to the this compound core structure.

However, it is critical to note that some studies suggest that the detection of bile acids in bacterial cultures may result from the biotransformation of compounds already present in the culture media, rather than de novo synthesis.[5][6] This underscores the necessity for rigorously controlled experiments, including the use of isotopic labeling, to definitively establish the biosynthetic origins.

Identified this compound Compounds of Microbial Origin

A number of specific this compound derivatives have been isolated and structurally elucidated from marine bacteria. These findings provide tangible targets for further biosynthetic and pharmacological research.

| Compound Name | Chemical Formula | Marine Microbial Source | Citation(s) |

| Cholic Acid | C₂₄H₄₀O₅ | Donghaeana dokdonensis, Myroides sp. | [1][2][3] |

| Glycocholic Acid | C₂₆H₄₃NO₆ | Donghaeana dokdonensis | [1][2] |

| Deoxycholic Acid | C₂₄H₄₀O₄ | Donghaeana dokdonensis | [1][2] |

| Glycodeoxycholic Acid | C₂₆H₄₃NO₅ | Donghaeana dokdonensis | [1][2] |

| 3,3,12-trihydroxy-7-ketocholanic acid | C₂₄H₃₈O₆ | Hasllibacter halocynthiae | [4] |

| 3,3,12-trihydroxy-7-deoxycholanic acid | C₂₄H₄₀O₅ | Hasllibacter halocynthiae | [4] |

Dietary Uptake and Endogenous Modification

While de novo biosynthesis of the this compound core by marine invertebrates remains largely unproven, the dietary acquisition of sterols from sources like algae is a well-established phenomenon. Many crustaceans, for example, are incapable of synthesizing cholesterol and must obtain it from their diet.[7] It is plausible that these acquired sterols can then be subjected to metabolic modification by the invertebrate host or its associated microbiome, potentially leading to the formation of this compound derivatives.

The physiological roles of bile acids in aquatic animals, primarily in the emulsification and absorption of dietary lipids, are also recognized.[8][9] This suggests that even if not synthesized de novo, this compound compounds may play a vital role in the digestive processes of these organisms.

Experimental Protocols for Identifying the Origin of this compound Compounds

Determining the origin of this compound compounds in marine organisms requires a multi-pronged analytical approach, combining chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy, often in conjunction with isotopic labeling techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of derivatized this compound derivatives.

Protocol Outline:

-

Sample Preparation:

-

Homogenize marine organism tissue or bacterial culture.

-

Perform lipid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).

-

Saponify the lipid extract to release free this compound acids.

-

Extract the acidic fraction containing the this compound derivatives.

-

-

Derivatization: Due to their low volatility, this compound acids require derivatization prior to GC-MS analysis.[10][11] This typically involves a two-step process:

-

Methylation: The carboxylic acid group is converted to a methyl ester using a reagent like diazomethane or TMS-diazomethane.

-

Trimethylsilylation (TMS): The hydroxyl groups are converted to TMS ethers using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12]

-

-

GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

-

Injector: Split/splitless or on-column injection.

-

Oven Program: A temperature gradient is employed to separate the derivatized this compound compounds based on their boiling points.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Data Acquisition: Full scan mode is used for initial identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for targeted quantification.

-

-

-

Data Analysis:

-

Identification of this compound derivatives is achieved by comparing their retention times and mass spectra to those of authentic standards and library databases (e.g., NIST).

-

Quantification is performed by integrating the peak areas of characteristic ions and comparing them to a calibration curve generated from standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural elucidation of novel this compound compounds. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed.[2][4][13]

Key Steps in NMR Analysis:

-

Isolation and Purification: The this compound compound of interest must be isolated in high purity (>95%) using chromatographic techniques such as HPLC.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

NMR Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer:

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Provides information on the number and chemical environment of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Structure Elucidation: The collective data from these experiments are pieced together to determine the complete chemical structure, including stereochemistry.

Isotopic Labeling for Tracing Biosynthetic Pathways

Stable isotope labeling is a definitive method to trace the metabolic origin of a compound. In the context of this compound compounds from marine bacteria, this can be used to distinguish between de novo synthesis and biotransformation.

Conceptual Experimental Workflow:

-

Culture marine bacteria in a defined medium.

-

Supplement parallel cultures with a labeled precursor, such as ¹³C-labeled cholesterol or ¹³C-labeled acetate. A control culture with the unlabeled precursor should be run simultaneously.

-

Extract the this compound compounds from the bacterial cultures after a suitable incubation period.

-

Analyze the extracts by mass spectrometry (LC-MS or GC-MS).

-

Compare the mass spectra of the this compound compounds from the labeled and unlabeled cultures. An increase in the mass corresponding to the incorporation of the stable isotope in the this compound molecule provides direct evidence of its biosynthesis or biotransformation from the labeled precursor.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for understanding the origin of this compound compounds in marine organisms.

Caption: Experimental workflow for identifying the origin of this compound compounds.

Caption: Simplified microbial conversion of cholesterol to cholic acid.

Caption: Potential origins of this compound compounds in marine invertebrates.

Biological Activities and Future Directions

The this compound derivatives identified from marine bacteria have shown a range of biological activities, including antimicrobial and cytotoxic effects. This opens up avenues for drug discovery and development, particularly in the search for new antibiotics and anticancer agents.

Future research should focus on several key areas:

-

De Novo Biosynthesis: Rigorous isotopic labeling studies are needed to definitively confirm de novo biosynthesis of this compound compounds by a wider range of marine bacteria and to rule out biotransformation of media components.

-

Enzymology: Identification and characterization of the enzymes involved in the bacterial biosynthesis of this compound compounds will provide valuable insights into their metabolic pathways and could enable their biotechnological production.

-

Ecological Role: The ecological function of these compounds for the producing bacteria and their invertebrate hosts remains to be elucidated. They may play a role in chemical defense, signaling, or nutrient acquisition.

-

Screening and Drug Discovery: A broader screening of marine microorganisms for the production of novel this compound derivatives could lead to the discovery of new compounds with potent and selective pharmacological activities.

References

- 1. Biosynthesis of bile acids in a variety of marine bacterial taxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Two New Cholic Acid Derivatives from the Marine Ascidian-Associated Bacterium Hasllibacter halocynthiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Physiological Functions of BAs and Effects on Aquatic Animals [sdlachance.net]